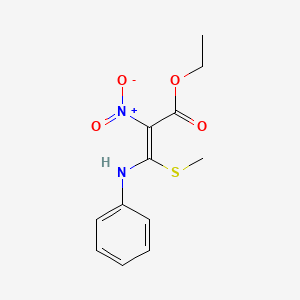
2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile: is a chemical compound with the following structural formula:
C13H10N3
It belongs to the class of para cresols , which are compounds containing a para cresol moiety—a benzene ring with hydroxyl groups at positions 1 and 4 .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One notable method involves the reaction of 2-aminonicotinonitrile with 4-methylbenzaldehyde and benzaldehyde under appropriate conditions. The reaction proceeds via a multicomponent reaction, resulting in the formation of the desired product.
Reaction Conditions::- Reactants: 2-aminonicotinonitrile, 4-methylbenzaldehyde, benzaldehyde
- Solvent: Various solvents have been explored, including methanol, ethanol, acetonitrile, and water .
- Catalysts: Lewis acids or bases may be used to facilitate the reaction.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods:: While research laboratories often use small-scale synthetic methods, industrial production may involve more efficient and scalable processes. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group (–CN) at the 3-position of the pyridine ring.
Oxidation/Reduction Reactions: Depending on reaction conditions, it may participate in oxidation or reduction processes.
Nucleophilic Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base or catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:: The major products of these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations into its potential as a drug candidate or pharmacological agent.
Industry: Its use in materials science, catalysis, or organic electronics.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific biological or chemical context. It may interact with cellular pathways, receptors, or enzymes, leading to various outcomes.
Properties
Molecular Formula |
C19H15N3 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)22-19(21)17(16)12-20/h2-11H,1H3,(H2,21,22) |
InChI Key |
ADSZRHDJWBZORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide](/img/structure/B11526029.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11526034.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11526043.png)
![Carbamic acid, N-[1-[2-[1-(4-methoxyphenylimino)-2,2,2-trifluoroethyl]hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B11526050.png)
![Ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11526062.png)
![Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate](/img/structure/B11526070.png)
![Propenamide, 3-(2-furyl)-N-[2-(2-biphenyloxy)ethyl]-](/img/structure/B11526081.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11526082.png)

![[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate](/img/structure/B11526087.png)
![Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate](/img/structure/B11526092.png)


